molecular formula C8H16FN B13259172 2-Fluoro-3,5-dimethylcyclohexan-1-amine

2-Fluoro-3,5-dimethylcyclohexan-1-amine

Cat. No.: B13259172
M. Wt: 145.22 g/mol
InChI Key: HQSMHIQWWIXLAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,5-dimethylcyclohexan-1-amine typically involves the fluorination of a cyclohexane derivative. One common method is the selective fluorination of 3,5-dimethylcyclohexan-1-amine using a fluorinating agent such as SelectFluor or N-fluoroammonium salts . The reaction is usually carried out under mild conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production of fluorinated compounds often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing readily available raw materials and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,5-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Fluoro-3,5-dimethylcyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3,5-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards these targets, enhancing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3,5-dimethylcyclohexan-1-amine is unique due to its specific structure, which combines the stability of a cyclohexane ring with the enhanced properties imparted by fluorination. This makes it particularly valuable in applications requiring high stability and bioavailability .

Properties

Molecular Formula

C8H16FN

Molecular Weight

145.22 g/mol

IUPAC Name

2-fluoro-3,5-dimethylcyclohexan-1-amine

InChI

InChI=1S/C8H16FN/c1-5-3-6(2)8(9)7(10)4-5/h5-8H,3-4,10H2,1-2H3

InChI Key

HQSMHIQWWIXLAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(C1)N)F)C

Origin of Product

United States

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